REACTION_CXSMILES
|
[N:1]([CH:4]([CH:17]([F:19])[F:18])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:15]=[CH:14][CH:13]=[CH:12][CH:11]=1)=[N+]=[N-].[BH4-].[Na+].[C:22]([OH:27])(=[O:26])[C:23]([OH:25])=[O:24]>C1COCC1.[Co](Cl)Cl>[C:22]([OH:27])(=[O:26])[C:23]([OH:25])=[O:24].[NH2:1][CH:4]([CH:17]([F:18])[F:19])[CH2:5][NH:6][C:7](=[O:16])[O:8][CH2:9][C:10]1[CH:11]=[CH:12][CH:13]=[CH:14][CH:15]=1 |f:1.2,6.7|
|
Name
|
benzyl (2-azido-3,3-difluoropropyl)carbamate
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(CNC(OCC1=CC=CC=C1)=O)C(F)F
|
Name
|
|
Quantity
|
2000 mL
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
cobalt chloride
|
Quantity
|
60 g
|
Type
|
catalyst
|
Smiles
|
[Co](Cl)Cl
|
Name
|
|
Quantity
|
1500 mL
|
Type
|
reactant
|
Smiles
|
C(C(=O)O)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the reaction mixture was filtered
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate (2×2000 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
WAIT
|
Details
|
After 2 hours
|
Duration
|
2 h
|
Type
|
FILTRATION
|
Details
|
the mixture was filtered
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C(=O)O)(=O)O.NC(CNC(OCC1=CC=CC=C1)=O)C(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |